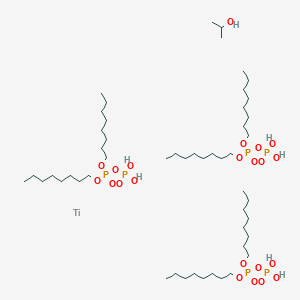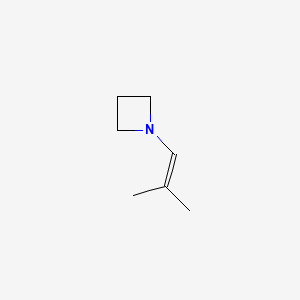
dioctyl phosphono phosphate;propan-2-ol;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl phosphono phosphate;propan-2-ol;titanium, also known as titanium tris(dioctylphosphato)isopropoxide, is a chemical compound with the molecular formula C51H116O22P6Ti and a molecular weight of 1315.2 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl phosphono phosphate;propan-2-ol;titanium typically involves the reaction of titanium isopropoxide with dioctyl phosphono phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Dioctyl phosphono phosphate;propan-2-ol;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The compound can undergo substitution reactions where the dioctyl phosphono phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes.
科学的研究の応用
Dioctyl phosphono phosphate;propan-2-ol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, including polymerization and carbonylation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and composites.
作用機序
The mechanism of action of dioctyl phosphono phosphate;propan-2-ol;titanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their structure and function. This interaction can lead to changes in biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to dioctyl phosphono phosphate;propan-2-ol;titanium include:
- Tris(dioctyl phosphato-O’')(propan-2-olato)titanium
- Dioctyl hydrogen phosphate;propan-2-ol;titanium
Uniqueness
This compound is unique due to its specific combination of ligands and titanium center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C51H116O22P6Ti |
|---|---|
分子量 |
1315.2 g/mol |
IUPAC名 |
dioctyl phosphono phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
InChIキー |
KNXNFEMPRRJNKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)

![[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B12277473.png)
![5-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12277477.png)
![4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277478.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)

![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)


![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)

